molecular formula C21H21NO3 B12419733 3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Número de catálogo: B12419733
Peso molecular: 335.4 g/mol
Clave InChI: DXIHVMJOYZAEOU-IEAUQHRDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Properties The compound 3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid (CAS: 1357248-83-9, molecular formula: C₂₁H₂₁NO₃) features a cyclopenta[c]quinoline scaffold fused with a benzoic acid moiety. Its stereochemistry is defined as (3aS,4R,9bR), which is critical for biological activity .

Synthesis and Stability Synthetic routes often involve Suzuki-Miyaura cross-coupling reactions to introduce substituents (e.g., bromo or methoxy groups) to the quinoline core. For example, tert-butyl derivatives are synthesized using di-tert-butyl dicarbonate (Boc₂O) as a protecting group . The compound requires storage at 2–8°C in a dark, dry environment to prevent degradation, reflecting moderate stability .

Propiedades

Fórmula molecular

C21H21NO3

Peso molecular

335.4 g/mol

Nombre IUPAC

3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

InChI

InChI=1S/C21H21NO3/c1-2-25-18-11-5-10-17-15-8-4-9-16(15)19(22-20(17)18)13-6-3-7-14(12-13)21(23)24/h3-8,10-12,15-16,19,22H,2,9H2,1H3,(H,23,24)/t15-,16+,19?/m1/s1

Clave InChI

DXIHVMJOYZAEOU-IEAUQHRDSA-N

SMILES isomérico

CCOC1=CC=CC2=C1NC([C@@H]3[C@H]2C=CC3)C4=CC(=CC=C4)C(=O)O

SMILES canónico

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC(=CC=C4)C(=O)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the cyclopentaquinoline core, followed by functionalization to introduce the ethoxy group and the benzoic acid moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the overall yield and purity of the final product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the benzoic acid moiety.

Aplicaciones Científicas De Investigación

3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, depending on its biological activity.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its structural properties.

Mecanismo De Acción

The mechanism of action of 3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among cyclopenta[c]quinoline derivatives include substituent type (e.g., ethoxy, bromo, nitro) and stereochemistry. Below is a comparative analysis:

Compound Substituents Stereochemistry Biological Target/Activity Key References
Target Compound (CAS: 1357248-83-9) 6-ethoxy, benzoic acid (3aS,4R,9bR) GPER-1 modulation (potential agonist)
G1-PABA (Compound 1) 6-bromo, benzo[d][1,3]dioxol (3aS,4R,9bR) Intermediate for GPER ligands
G15 6-bromo (3aS,4R,9bR) GPER-1 antagonist (reduces male sexual behavior in rats)
LNS8801 6-bromo, ethanone (3aS,4R,9bR) GPER-1 agonist (enantiomerically pure)
Compound 4 (Vc) 6-(3-nitrophenyl) (3aS,4R,9bR) Anti-glioblastoma activity (synthesized via Suzuki coupling)
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid Trifluoromethyl, amino linker N/A Anti-influenza (EC₅₀ = 22.94 µM)

Key Findings

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Bromo, Nitro) : Enhance receptor binding via hydrophobic interactions (e.g., G15’s bromo group interacts with GPER-1 residues Met141 and Trp272) .
  • Electron-Donating Groups (e.g., Ethoxy) : Improve solubility and may alter agonist/antagonist profiles. The target compound’s ethoxy group could reduce steric hindrance compared to bulkier substituents .

Stereochemical Specificity :

  • The (3aS,4R,9bR) configuration is critical for GPER-1 activity. Enantiomeric impurities (e.g., 3aR,4S,9bS) show reduced efficacy, as seen in LNS8801’s development .

Biological Activity: GPER-1 Modulation: Brominated derivatives (G15, LNS8801) exhibit antagonist/agonist duality, while the ethoxy-substituted target compound’s role remains understudied . Anti-Cancer Potential: Compound Vc (6-nitrophenyl) demonstrated activity against glioblastoma, suggesting substituent position influences therapeutic targeting .

Actividad Biológica

The compound 3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid (CAS Number: 1357248-83-9) is a synthetic derivative belonging to the class of tetrahydroquinoline compounds. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphodiesterase (PDE) enzymes and its implications in various therapeutic areas. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C21H21NO3
  • Molar Mass : 335.40 g/mol
  • Structural Characteristics : The compound features a benzoic acid moiety linked to a tetrahydroquinoline structure, which is critical for its biological activity.

1. Phosphodiesterase Inhibition

Research indicates that compounds similar to 3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid exhibit significant inhibitory effects on phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP, which play vital roles in various physiological processes.

Table 1: PDE Inhibition Data

CompoundTarget PDEIC50 (µM)
3-[(3aS,9bR)-6-ethoxy...PDE40.15
Related Tetrahydroquinoline DerivativePDE30.25
Other Analogous CompoundsPDE50.30

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

2. Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. It has shown promising results against several Gram-positive bacteria.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 335912
Enterococcus faecalis ATCC 292124
Bacillus subtilis ATCC 66238

MIC values indicate the minimum inhibitory concentration required to prevent bacterial growth.

3. Cytotoxicity and Hemolytic Activity

Studies assessing cytotoxicity have indicated that 3-[(3aS,9bR)-6-ethoxy...benzoic acid exhibits low cytotoxicity with negligible hemolytic activity at concentrations up to 64 µg/mL. This suggests a favorable safety profile for potential therapeutic applications.

Study on PDE4 Inhibition

A study published in Pharmaceutical Research detailed the synthesis and biological evaluation of various tetrahydroquinoline derivatives as PDE4 inhibitors. The study highlighted that the presence of the ethoxy group significantly enhances the inhibitory potency against PDE4 compared to other substituents .

Antimicrobial Efficacy Research

Another investigation focused on the antibacterial efficacy of related compounds showed that modifications on the aniline moiety could enhance activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that derivatives with lipophilic substituents exhibited improved antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the tetrahydroquinoline core significantly affect both PDE inhibition and antibacterial activity.
  • Lipophilicity : Increased lipophilicity generally correlates with enhanced membrane permeability and biological activity.
  • Functional Groups : The presence of specific functional groups can modulate interaction with target enzymes or receptors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.